molecular formula C28H25ClN4O3S B5145833 3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B5145833
M. Wt: 533.0 g/mol
InChI Key: VZDUSIDCPIHYMZ-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE” is a complex organic molecule that features multiple aromatic rings, a pyrazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole and pyrrolidine rings, as well as the introduction of various substituents. Typical synthetic routes might include:

    Formation of the Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.

    Formation of the Pyrrolidine Ring: This might involve a cyclization reaction of an appropriate precursor.

    Introduction of Substituents: Various substituents such as the chlorophenyl, methylphenyl, and methoxyphenyl groups could be introduced through substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to a carbonyl group.

    Reduction: The pyrazole ring could be reduced to a dihydropyrazole.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the pyrazole ring would yield a dihydropyrazole.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound might be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, the compound could be investigated as a potential drug candidate, particularly if it shows promising biological activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives or pyrrolidine derivatives with similar substituents.

Uniqueness

The uniqueness of this compound could be highlighted by comparing its biological activities, chemical reactivity, or physical properties with those of similar compounds. For example, it might have a higher potency as an enzyme inhibitor or a different spectrum of biological activities.

Properties

IUPAC Name

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-17-6-8-18(9-7-17)23-15-24(19-10-12-20(29)13-11-19)33(31-23)28(30)37-25-16-26(34)32(27(25)35)21-4-3-5-22(14-21)36-2/h3-14,24-25,30H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDUSIDCPIHYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=N)SC4CC(=O)N(C4=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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